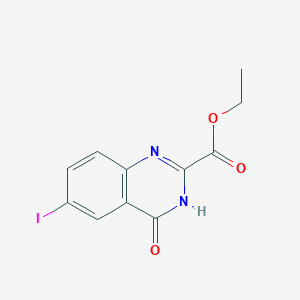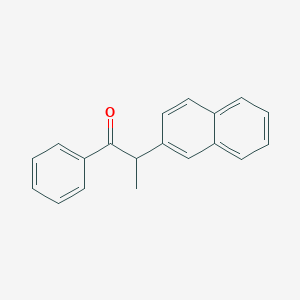![molecular formula C8H13NO2 B8609256 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)](/img/structure/B8609256.png)
2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-5-azabicyclo[222]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for the precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.
Medicine
In medicinal chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) has potential applications as a scaffold for drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Mecanismo De Acción
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparación Con Compuestos Similares
Similar Compounds
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one: A similar compound with a slightly different stereochemistry.
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-ol: A hydroxylated derivative with different chemical properties.
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-amine:
Uniqueness
What sets 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This unique configuration makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1R,4R)-8,8-dimethyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5-4-9-6(8)7(10)11-5/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
ILOKOBYKTPJZEP-RITPCOANSA-N |
SMILES isomérico |
CC1(C[C@@H]2CN[C@H]1C(=O)O2)C |
SMILES canónico |
CC1(CC2CNC1C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


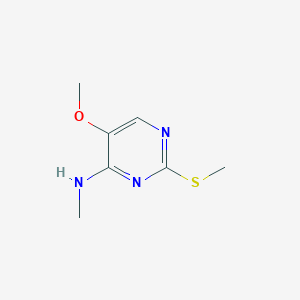
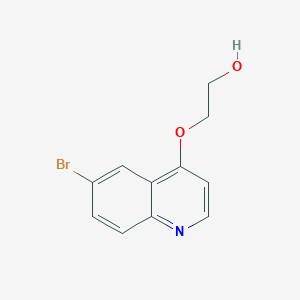
![Octahydropyrano[3,4-c]pyrrole](/img/structure/B8609189.png)
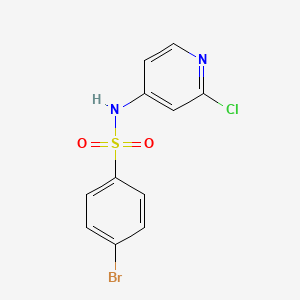
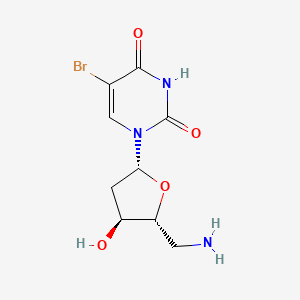
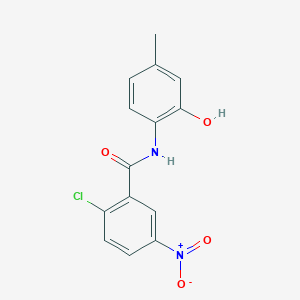
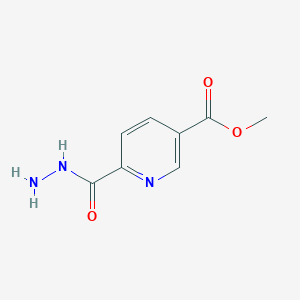
![tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B8609217.png)

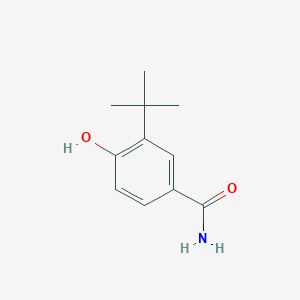
![4-{[3-(2-Methoxyphenyl)propyl]amino}benzoic acid](/img/structure/B8609237.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-carbamic acid benzyl ester](/img/structure/B8609238.png)
